![molecular formula C12H20N2O4 B6644528 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid](/img/structure/B6644528.png)
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid, also known as MCCP, is a chemical compound that has gained significant attention in the field of scientific research. It is a derivative of a naturally occurring amino acid, glutamic acid, and has been studied for its potential use in various biomedical applications.
Scientific Research Applications
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid has been studied for its potential use in various biomedical applications, such as drug delivery, tissue engineering, and bioimaging. This compound has been shown to have excellent biocompatibility, making it an ideal candidate for drug delivery systems. It can also be functionalized with various functional groups, such as fluorescent dyes, making it suitable for bioimaging applications. Additionally, this compound has been studied for its potential use in tissue engineering, where it can be used as a scaffold material for the growth of cells and tissues.
Mechanism of Action
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid works by binding to glutamate receptors, which are found in the central nervous system. It has been shown to modulate the activity of these receptors, leading to various physiological effects. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its therapeutic potential.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, which is believed to contribute to various diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been shown to have anti-inflammatory properties, which may contribute to its therapeutic potential.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is its excellent biocompatibility, which makes it an ideal candidate for various biomedical applications. Additionally, this compound can be functionalized with various functional groups, making it suitable for a wide range of applications. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use.
Future Directions
There are several future directions for 5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid research. One potential direction is the development of novel drug delivery systems using this compound. Additionally, this compound can be further functionalized with various functional groups, such as targeting moieties, to enhance its specificity for certain cells or tissues. Furthermore, this compound can be studied for its potential use in the treatment of various diseases, such as Alzheimer's disease and Parkinson's disease, where oxidative stress plays a significant role.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the field of scientific research. Its excellent biocompatibility and potential for functionalization make it an ideal candidate for various biomedical applications. This compound has been shown to have various biochemical and physiological effects, and its therapeutic potential in the treatment of various diseases warrants further investigation.
Synthesis Methods
5-[(3-Methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid is synthesized through the reaction of glutamic acid with cyclopentylamine and acetic anhydride. The reaction results in the formation of this compound, which is then purified through various techniques, such as column chromatography and recrystallization. The purity of the this compound is then confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Properties
IUPAC Name |
5-[(3-methylcyclopentyl)carbamoylamino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-8-5-6-9(7-8)13-12(18)14-10(15)3-2-4-11(16)17/h8-9H,2-7H2,1H3,(H,16,17)(H2,13,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZPDYRHGAWGDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)NC(=O)NC(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-(Hydroxymethyl)azepan-1-yl]methyl]benzoic acid](/img/structure/B6644453.png)
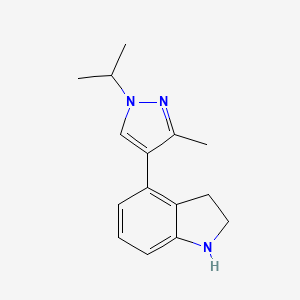
![2-[1-[(5-Fluoro-2-methoxyphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6644469.png)
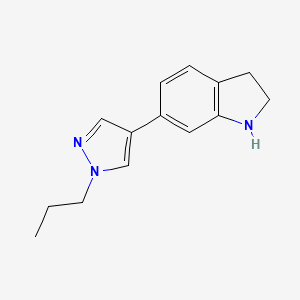
![3-(1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B6644482.png)

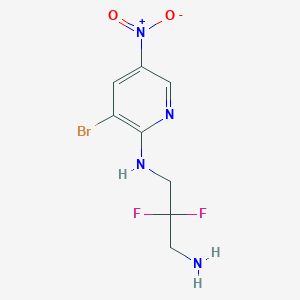

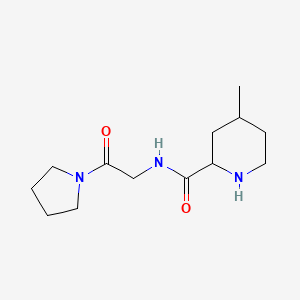
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
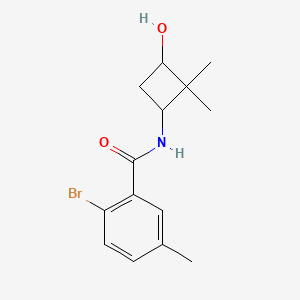
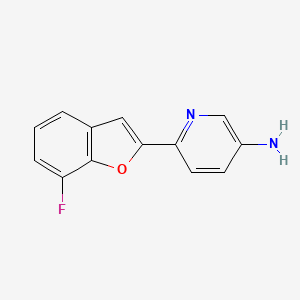

![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
